molecular formula C11H12F3NO4S B7097164 Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate

Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate

Cat. No.: B7097164
M. Wt: 311.28 g/mol
InChI Key: YYCDNTOCXULINC-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carbamoyl group and a trifluoroethoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the reaction of thiophene-2-carboxylic acid with methyl chloroformate to form the methyl ester. This intermediate is then reacted with 2-(2,2,2-trifluoroethoxy)ethylamine under suitable conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbamoyl group results in the corresponding amine derivative.

Scientific Research Applications

Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carbamoyl group may form hydrogen bonds with target molecules, influencing their activity and function. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]benzoate
  • Ethyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate
  • Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]furan-2-carboxylate

Uniqueness

Methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or furan rings. The trifluoroethoxy group also enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[2-(2,2,2-trifluoroethoxy)ethylcarbamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c1-18-10(17)8-7(2-5-20-8)9(16)15-3-4-19-6-11(12,13)14/h2,5H,3-4,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCDNTOCXULINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C(=O)NCCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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